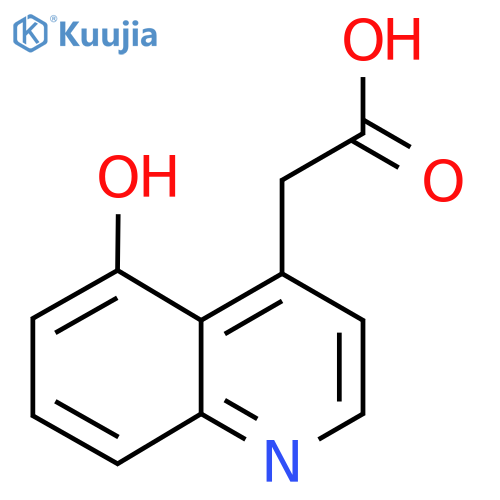Cas no 1261578-90-8 (5-Hydroxyquinoline-4-acetic acid)

1261578-90-8 structure
商品名:5-Hydroxyquinoline-4-acetic acid
CAS番号:1261578-90-8
MF:C11H9NO3
メガワット:203.194062948227
CID:4822494
5-Hydroxyquinoline-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxyquinoline-4-acetic acid
-
- インチ: 1S/C11H9NO3/c13-9-3-1-2-8-11(9)7(4-5-12-8)6-10(14)15/h1-5,13H,6H2,(H,14,15)
- InChIKey: HKAKTGBFUJNEQY-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC2C1=C(C=CN=2)CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.4
5-Hydroxyquinoline-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000526-500mg |
5-Hydroxyquinoline-4-acetic acid |
1261578-90-8 | 98% | 500mg |
$1099.56 | 2023-09-03 | |
| Alichem | A189000526-250mg |
5-Hydroxyquinoline-4-acetic acid |
1261578-90-8 | 98% | 250mg |
$785.85 | 2023-09-03 | |
| Alichem | A189000526-1g |
5-Hydroxyquinoline-4-acetic acid |
1261578-90-8 | 98% | 1g |
$1966.19 | 2023-09-03 |
5-Hydroxyquinoline-4-acetic acid 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
1261578-90-8 (5-Hydroxyquinoline-4-acetic acid) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
